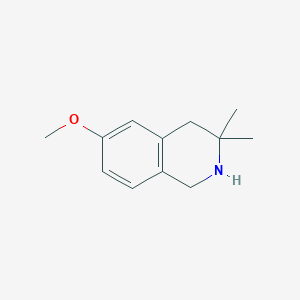

6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its methoxy group at the 6th position and two methyl groups at the 3rd position on the tetrahydroisoquinoline skeleton

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores . Another approach is the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and reaction time, as well as using specific catalysts to enhance the reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but lacks the two methyl groups at the 3rd position.

1,2,3,4-Tetrahydroisoquinoline: This compound lacks both the methoxy group and the methyl groups, making it a simpler structure.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has an additional methoxy group at the 7th position.

Uniqueness

6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the two methyl groups can affect the compound’s interactions with other molecules and its overall stability.

Actividad Biológica

6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (MDTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of MDTIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 100368-97-6

Neuroprotective Effects

Research indicates that MDTIQ exhibits neuroprotective properties. A study highlighted its ability to mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. MDTIQ showed promise in enhancing cognitive function and reducing amyloid-beta toxicity in neuronal cultures and Drosophila models expressing human amyloid precursor protein (APP) .

Antioxidant Activity

MDTIQ has demonstrated significant antioxidant activity. It was found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various pathological conditions .

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Studies have shown that MDTIQ can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

The mechanisms underlying the biological activities of MDTIQ involve several pathways:

- Inhibition of Neuroinflammation : MDTIQ reduces the production of pro-inflammatory cytokines, thereby mitigating neuroinflammatory responses .

- Regulation of Neurotransmitter Systems : It influences dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive functions .

- Antioxidant Pathways : MDTIQ enhances the expression of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress .

Case Studies

| Study | Findings | Model Used |

|---|---|---|

| Mottinelli et al. (2021) | Demonstrated neuroprotective effects against Aβ42 toxicity | Drosophila model |

| Zhang et al. (2020) | Showed significant free radical scavenging activity | In vitro cell cultures |

| Kim et al. (2019) | Exhibited antimicrobial activity against E. coli and S. aureus | Microbial assays |

Structural-Activity Relationship (SAR)

Understanding the SAR of MDTIQ has been pivotal in enhancing its biological activities. Modifications to the methoxy and dimethyl groups have been explored to optimize potency and selectivity for various biological targets .

Propiedades

Fórmula molecular |

C12H17NO |

|---|---|

Peso molecular |

191.27 g/mol |

Nombre IUPAC |

6-methoxy-3,3-dimethyl-2,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C12H17NO/c1-12(2)7-10-6-11(14-3)5-4-9(10)8-13-12/h4-6,13H,7-8H2,1-3H3 |

Clave InChI |

STRYGVAUUKVJRU-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=C(CN1)C=CC(=C2)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.